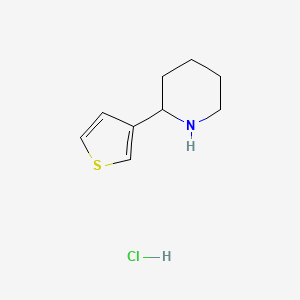

2-(Thiophen-3-yl)piperidine hydrochloride

Description

Propriétés

IUPAC Name |

2-thiophen-3-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-2-5-10-9(3-1)8-4-6-11-7-8;/h4,6-7,9-10H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYVENXOFWECHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- Thiophene-3-acetic acid or its derivatives serve as the thiophene source.

- 4-Hydroxy-4-thiophen-2-yl-piperidine or substituted piperidines are used as intermediates.

- Piperidine derivatives such as nortropane or 4-piperidone monohydrate hydrochloride are common starting points for ring construction.

Method A: Reductive Amination and Oxidative Cleavage (Patent EP0755932A1)

This method involves:

- Condensation of 4-hydroxy-4-thiophen-2-yl-piperidine with an aldehyde derivative ((R)-4-(8-aza-bicyclo[3.2.1]oct-8-yl)-4-oxo-3-phenyl-butyraldehyde) in methanol with acetic acid catalysis.

- Reduction using sodium cyanoborohydride at ambient temperature to form a secondary amine intermediate.

- Oxidative cleavage using osmium tetroxide and sodium periodate to modify the thiophene ring environment.

- Extraction and purification by chromatography followed by crystallization to yield the free base.

- Conversion to hydrochloride salt by treatment with ethanolic hydrochloric acid and isolation by trituration in ether.

| Step | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| Reductive amination | Acetic acid, NaCNBH3, methanol, room temp, 3 h | Intermediate amine formed |

| Oxidative cleavage | OsO4 (4% aq), NaIO4, THF/H2O, ambient temp, 1 h | Modified thiophene derivative |

| Purification | Silica gel chromatography, ethyl acetate/hexane | Pure free base isolated |

| Salt formation | Ethanolic HCl, evaporation, ether trituration | Hydrochloride salt, mp 106-108 °C |

This method yields the hydrochloride salt of 2-(Thiophen-3-yl)piperidine with moderate to good purity and crystallinity.

Method B: Alkylation of Piperidone and Catalytic Reduction (Literature Synthesis)

An alternative approach involves:

- Alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate in the presence of a phase transfer catalyst, producing N-[2-(2-thienyl)ethyl]-4-piperidone with high yield (~90%).

- Formation of an imine by reaction with aniline catalyzed by sulfonic acid-functionalized mesoporous silica nanocatalysts (MCM-41-SO3H).

- Reduction of the imine with sodium triacetoxyborohydride to yield N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidine-4-amine.

- Final acylation with propionyl chloride to obtain thiofentanyl derivatives.

While this method targets thiofentanyl, the key intermediate N-[2-(2-thienyl)ethyl]-4-piperidone is closely related to 2-(Thiophen-3-yl)piperidine derivatives, and the alkylation and reduction steps are adaptable for synthesizing 2-(Thiophen-3-yl)piperidine hydrochloride.

Esterification and Conversion of Thiophene-3-acetic Acid to Key Precursors

Preparation of methyl 2-(thiophen-3-yl)acetate is a common intermediate step:

- Esterification of 2-(thiophen-3-yl)acetic acid with methanol in the presence of acid catalysts such as sulfuric acid or acetyl chloride.

- Reaction conditions vary from 0 °C to reflux temperatures, with reaction times from 1 hour to 24 hours.

- Alternative use of thionyl chloride in methanol at 0-68 °C for 1-12 hours yields methyl esters with high efficiency (80-100% yields).

| Reagent/Condition | Temperature | Time | Yield | Notes |

|---|---|---|---|---|

| Acetyl chloride, dry MeOH | 0–20 °C | Overnight | 100% | Quantitative yield, oil product |

| Sulfuric acid, methanol reflux | Reflux | 14–24 h | 80% | Purified by washing and drying |

| Thionyl chloride, MeOH | 0–68 °C | 1–12 h | 80-93% | Yellow oil, no further purification |

These esters serve as activated intermediates for further functionalization to the piperidine derivatives.

Conversion to Acid Chloride and Further Functionalization

- Reaction of thiophene-3-acetic acid with oxalyl chloride and catalytic N,N-dimethylformamide in tetrahydrofuran produces acid chloride intermediates.

- These intermediates can be further reacted with amines or piperidine derivatives to form amide or related linkages.

- This step typically proceeds at low temperatures (0 °C to room temperature) with high yields (~100%) and clean products.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination + oxidation | Condensation, NaCNBH3 reduction, OsO4/NaIO4 oxidation | Methanol, acetic acid, OsO4, NaIO4 | Moderate | Produces hydrochloride salt, crystalline |

| Alkylation + catalytic reduction | Alkylation of piperidone, imine formation, reduction | Phase transfer catalyst, MCM-41-SO3H, NaBH(OAc)3 | High (80-90) | Adaptable for related thiophene-piperidine compounds |

| Esterification of thiophene acid | Acid + MeOH + acid catalyst | Acetyl chloride or H2SO4, reflux or 0–20 °C | 80-100 | Produces methyl ester intermediates |

| Acid chloride formation | Thiophene acid + oxalyl chloride | Oxalyl chloride, DMF catalyst, THF | ~100 | Intermediate for amide coupling |

Research Findings and Notes

- The reductive amination approach allows selective formation of the piperidine-thiophene linkage with control over stereochemistry when chiral aldehydes are used.

- Oxidative cleavage with osmium tetroxide and sodium periodate is effective for modifying thiophene substituents but requires careful handling due to toxicity.

- Use of nanocatalysts (MCM-41-SO3H) offers greener, heterogeneous catalysis options with improved yields and milder conditions.

- Esterification and acid chloride formation steps are well-established, scalable, and provide versatile intermediates for subsequent functionalization.

- Conversion to hydrochloride salt enhances compound stability and facilitates purification.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiophen-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: Both the thiophene and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted thiophene or piperidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structure, comprising a piperidine ring linked to a thiophene group, suggests potential interactions with various biological targets. Research indicates that derivatives of piperidine often exhibit diverse pharmacological activities, including anticonvulsant and analgesic effects .

Potential Therapeutic Uses

- Anticonvulsant Activity : Similar compounds have shown promise in seizure models, suggesting that 2-(Thiophen-3-yl)piperidine hydrochloride could be evaluated for its anticonvulsant properties.

- Analgesic Properties : The compound may also be explored for pain relief applications, as related structures have demonstrated effectiveness in reducing pain in animal models .

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing numerous biochemical pathways. Notably, it has been observed to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cellular Effects

The compound modulates several cellular processes:

- Cell Signaling Pathways : It impacts pathways such as MAPK/ERK, essential for cell proliferation and differentiation.

- Gene Expression : The compound can alter the expression of genes involved in apoptosis and cell cycle regulation, which is vital for understanding its therapeutic potential .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. Its efficacy suggests potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its derivatives:

- Anticonvulsant Studies : In a focused series of experiments, compounds similar to this compound were evaluated for their antiseizure effects using models like maximal electroshock and pentylenetetrazole-induced seizures. Results indicated significant anticonvulsant activity, warranting further investigation into this compound's potential .

- Antifungal Research : Another area of interest is the antifungal activity of thiophene derivatives. Compounds designed with similar structures were found to exhibit notable antifungal properties against common agricultural pathogens, suggesting that this compound could be explored for agricultural applications as well .

Future Research Directions

Given the promising biological activities observed with this compound, future research should focus on:

- Detailed Pharmacological Studies : Conducting comprehensive pharmacokinetic and pharmacodynamic evaluations to better understand its therapeutic profile.

- Structural Optimization : Exploring modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects.

Mécanisme D'action

The mechanism of action of 2-(Thiophen-3-yl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues with Aromatic Substitutions

4-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

- CAS : 255051-14-0

- Molecular Formula : C₁₂H₁₄ClF₃N

- Molecular Weight : 276.70 g/mol .

- Key Difference : A trifluoromethyl-substituted phenyl group replaces the thiophene ring. The CF₃ group enhances electronegativity and metabolic stability compared to thiophene.

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

- CAS : 1391407-62-7

- Molecular Formula : C₁₁H₁₂ClF₃N

- Molecular Weight : 262.67 g/mol .

- Key Difference : A pyrrolidine ring (5-membered) replaces piperidine, reducing ring flexibility and altering steric effects.

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride

Positional Isomers

3-(Thiophen-3-yl)piperidine Hydrochloride

- Molecular Formula : C₉H₁₄ClNS (identical to the target compound).

Pharmacological Analogues

While direct activity data for 2-(thiophen-3-yl)piperidine HCl is unavailable, related piperidine derivatives show diverse applications:

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Structural Notes |

|---|---|---|---|---|---|

| 2-(Thiophen-3-yl)piperidine HCl | 1187173-80-3 | C₉H₁₄ClNS | 203.73 | Thiophene (2-position) | 6-membered piperidine ring |

| 4-(2-(Trifluoromethyl)phenyl)piperidine HCl | 255051-14-0 | C₁₂H₁₄ClF₃N | 276.70 | CF₃-phenyl (4-position) | Increased electronegativity |

| (R)-2-(4-CF₃-phenyl)pyrrolidine HCl | 1391407-62-7 | C₁₁H₁₂ClF₃N | 262.67 | CF₃-phenyl (4-position) | 5-membered pyrrolidine ring |

| 3-(Thiophen-3-yl)piperidine HCl | - | C₉H₁₄ClNS | 203.73 | Thiophene (3-position) | Positional isomer of target |

| 2-(Piperidin-3-yloxy)-5-CF₃-pyridine HCl | 1220037-04-6 | C₁₁H₁₄ClF₃N₂O | 282.69 | Pyridine + CF₃ | Hybrid pyridine-piperidine structure |

Activité Biologique

2-(Thiophen-3-yl)piperidine hydrochloride is a compound that combines a piperidine ring with a thiophene moiety, potentially enhancing its biological activity. This unique structure suggests interactions with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN2S. The presence of the thiophene group, an aromatic five-membered ring containing sulfur, is known to enhance the compound's ability to interact with biological systems. The piperidine ring is a common scaffold in many biologically active compounds, contributing to the compound's potential pharmacological properties.

Biological Activities

Research indicates that compounds structurally similar to this compound may exhibit various biological activities:

- Anticonvulsant Activity : Some piperidine derivatives have shown anticonvulsant properties. For instance, related studies have demonstrated that certain piperidine compounds can protect against seizures in animal models .

- Antimicrobial Properties : Thiophene compounds have been explored for their antimicrobial activities. These findings suggest that this compound could also possess similar properties, warranting further investigation .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the piperidine ring.

- Introduction of the thiophene group through electrophilic substitution.

- Hydrochlorination to yield the hydrochloride salt form.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. Initial research suggests that its structural components may allow it to engage effectively with receptors and enzymes involved in neurological and microbial pathways.

Comparative Analysis

A comparison with other similar compounds highlights unique properties and potential applications:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-(Thiophen-2-yl)piperidine hydrochloride | C9H14ClNS | Exhibits strong anticancer activity; different thiophene position affecting reactivity. |

| 4-Benzo[b]thiophen-3-yl-piperidine hydrochloride | C12H12ClN | Incorporates a benzo group, enhancing biological interactions. |

| N-Methyl-3-Thiophenemethanamine | C10H13NS | Methylated version showing different pharmacological profiles. |

| 2-Thiophenemethanamine | C8H10N2S | Simpler structure; used as a precursor for more complex derivatives. |

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

- Anticonvulsant Screening : In acute models of seizures, related piperidine compounds demonstrated significant protective effects against tonic-clonic seizures . The findings suggest that this compound may also exhibit similar anticonvulsant properties.

- Antimicrobial Activity : A study on thiophene derivatives showed potential antimicrobial effects against various pathogens, indicating that this compound could be effective in treating infections .

- Antiviral Activity : Research on thiophene derivatives has identified some as potent antiviral agents against HIV, suggesting that modifications to the piperidine-thiophene structure could lead to new antiviral therapies .

Q & A

Q. What techniques address discrepancies in spectroscopic data during characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.